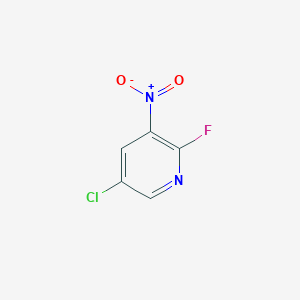

5-Chloro-2-fluoro-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFYYRMUFOIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483647 | |

| Record name | 5-chloro-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-16-5 | |

| Record name | 5-chloro-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and process development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Chloro-2-fluoro-3-nitropyridine, registered under CAS number 60186-16-5, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for precise and sequential molecular elaboration.[1] This technical guide provides an in-depth exploration of this versatile compound, from its fundamental properties and synthesis to its nuanced reactivity and critical applications in the development of life-saving pharmaceuticals.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature, characterized by the following physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 60186-16-5 | [1] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |

| Molecular Weight | 176.53 g/mol | [1] |

| Melting Point | 23 °C | ChemicalBook |

| Boiling Point | 254.7±35.0 °C (Predicted) | ChemicalBook |

| Density | 1.595±0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Light yellow solid | N/A |

| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. | Jubilant Ingrevia |

Synthesis of this compound: A Representative Protocol

Experimental Protocol

Step 1: Chlorination of 3-fluoro-5-nitropyridin-2-ol

-

To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2]

-

Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.[2]

-

Upon completion (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL), followed by drying over anhydrous magnesium sulfate.[2]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with 5% ethyl acetate in hexane) to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[2]

Note: This protocol is for the synthesis of an isomer and is provided as a representative method. The synthesis of this compound would likely start from a corresponding 2-fluoro-3-nitropyridin-X-ol precursor, where X is a suitable leaving group for chlorination at the 5-position, or through a multi-step sequence involving nitration and halogenation of a suitable pyridine precursor.

Caption: A representative workflow for the synthesis of a chlorofluoronitropyridine.

Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This electronic landscape makes the pyridine ring susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic attack is a crucial aspect of its reactivity. In the case of this compound, the fluorine atom at the C2 position is generally the more reactive site for nucleophilic displacement compared to the chlorine atom at the C5 position. This is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which strongly activate the C2 position for nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The nitro group, being ortho to the C2 position, plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance.

Caption: Generalized mechanism of SNAr on this compound.

Synthetic Utility: A Versatile Scaffold for Bioactive Molecules

The predictable reactivity of this compound makes it an invaluable tool for the synthesis of a wide array of functionalized pyridine derivatives.

-

N-Nucleophiles: Reactions with primary and secondary amines proceed readily, typically at the C2 position, to form 2-amino-5-chloro-3-nitropyridine derivatives. These reactions are fundamental in the synthesis of various kinase inhibitors and other biologically active compounds.

-

O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine atom to yield the corresponding ethers. These reactions are often employed to introduce diverse side chains that can modulate the pharmacological properties of a molecule.

-

S-Nucleophiles: Thiolates react efficiently to form thioethers, which are important functionalities in various drug candidates.

Applications in Drug Development: Building the Next Generation of Therapeutics

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Kinase Inhibitors for Oncology

A significant application of this compound is in the synthesis of B-Raf kinase inhibitors, which are crucial in the treatment of certain types of cancer. A U.S. patent describes the use of this compound in the synthesis of pyrazole derivatives that act as potent B-Raf inhibitors. The synthesis involves an initial SNAr reaction with a substituted pyrazole, followed by further functionalization.

Potential in Antibacterial and Agrochemical Agents

The inherent reactivity of the chlorofluoronitropyridine scaffold also makes it a valuable precursor for the synthesis of novel antibacterial and agrochemical agents.[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a diverse library of compounds for biological screening.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the regioselective introduction of various functional groups. This has led to its successful application in the development of kinase inhibitors for cancer therapy and highlights its significant potential in the broader fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of chemical and pharmaceutical innovation.

References

-

Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. Available at: [Link]

-

Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE . Jubilant Ingrevia. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- US Patent for Pyrazole derivatives as B-Raf inhibitors. Google Patents.

-

This compound . PubChem. Available at: [Link]

Sources

5-Chloro-2-fluoro-3-nitropyridine physical and chemical properties

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine

Core Identity and Molecular Structure

This compound is a substituted pyridine derivative featuring three distinct functional groups that dictate its unique chemical behavior. Its identity is formally established by the following identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 60186-16-5[1]

-

Molecular Formula: C₅H₂ClFN₂O₂[1]

-

Synonyms: 2-fluoro-3-nitro-5-chloropyridine, 5-chloro-2-fluoro-3-nitro-pyridine[1]

The arrangement of a pyridine ring, a halogen (chlorine), a fluoro group, and a nitro group makes this molecule an electron-deficient system, which is the cornerstone of its reactivity and utility in synthetic chemistry.

Physicochemical Properties

The physical characteristics of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 176.53 g/mol | [1] |

| Appearance | Powder or liquid | Echemi |

| Melting Point | 48.0 to 52.0 °C | [2] |

| Boiling Point | 246 °C | [2] |

| Density | 1.595 g/cm³ (for isomer) | [2] |

| Solubility | Soluble in organic solvents like MDC, Acetone, Methanol; Insoluble in water. | [3] |

| XLogP3 | 1.7 | [1] |

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents, which is advantageous for its use in organic synthesis.[1] Its low melting point means it can be handled as a low-melting solid or a liquid depending on ambient temperature.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electron-withdrawing nature of its substituents (fluoro, chloro, and especially the nitro group). These groups significantly reduce the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) .

Causality of Reactivity:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6, though not present) positions.

-

Halogens (-F, -Cl): Both fluorine and chlorine are good leaving groups in SₙAr reactions. The C-F bond is highly polarized, making the C2 position an excellent electrophilic site. The C-Cl bond at the C5 position is also susceptible to displacement, though typically less reactive than the C2 position in this specific arrangement.

This electronic setup allows for selective and sequential displacement of the halogens by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), making it a versatile scaffold for building molecular complexity.

Below is a diagram illustrating the logical workflow of a typical SₙAr reaction involving this compound.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocols

The synthesis of substituted nitropyridines often involves multi-step processes. While various routes exist, a common strategy involves the functionalization of a pre-existing pyridine derivative. One documented method for a closely related isomer involves the treatment of a hydroxy-nitropyridine with a halogenating agent.

Example Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This protocol describes the synthesis of an isomer, which employs principles applicable to the synthesis of the target compound.[4][5]

Objective: To convert 3-fluoro-5-nitropyridin-2-ol into 2-chloro-3-fluoro-5-nitropyridine.

Materials:

-

3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol)

-

Phosphorus oxychloride (POCl₃) (15 mL)

-

Phosphorus pentachloride (PCl₅) (2.96 g, 14.22 mmol)

-

Crushed ice

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

To a stirred solution of 3-fluoro-5-nitropyridin-2-ol in phosphorus oxychloride, slowly add phosphorus pentachloride at 60 °C.[4][5]

-

Maintain the reaction mixture at 60 °C and continue stirring for 10 hours.[4][5]

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into crushed ice to quench the excess phosphorus halides.

-

Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography (e.g., using 5% ethyl acetate in hexane as eluent) to yield the final product.[4][5]

Trustworthiness of Protocol: This self-validating system includes a neutralization wash and a final chromatographic purification step. These are essential for removing inorganic byproducts and unreacted starting materials, ensuring the high purity of the final compound, which can be verified by spectroscopic methods.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through various chemical suppliers and databases, which are crucial for verifying the identity and purity of the material before its use in further research.[6]

Safety, Handling, and Storage

GHS Hazard Classification (based on isomers):

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[3][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Recommended Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its applications are primarily concentrated in:

-

Pharmaceutical Development: It serves as a starting material or key intermediate for creating novel therapeutic agents. Its reactive sites allow for the attachment of various pharmacophores, making it useful in the development of anti-cancer and anti-inflammatory drugs.[9]

-

Agrochemical Synthesis: The pyridine scaffold is a common feature in many pesticides and herbicides. This compound is used to synthesize new agrochemicals designed for crop protection.[9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-3-fluoro-5-nitropyridine CAS#: 1079179-12-6 [chemicalbook.com]

- 6. This compound(60186-16-5) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

5-Chloro-2-fluoro-3-nitropyridine molecular structure and weight

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. Its strategic placement of chloro, fluoro, and nitro functional groups on a pyridine scaffold makes it a highly versatile and reactive building block. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the pyridine ring for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the molecular structure, physicochemical properties, a representative synthetic workflow, and key applications of this important intermediate. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.

Molecular Structure and Physicochemical Properties

The utility of this compound in synthesis is a direct consequence of its molecular architecture. The pyridine ring is substituted at key positions, each offering a handle for subsequent chemical modification. The fluorine atom at the 2-position, the nitro group at the 3-position, and the chlorine atom at the 5-position create a unique electronic environment that dictates the molecule's reactivity.

The key identifiers and computed physicochemical properties are summarized in the table below for quick reference.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 60186-16-5 | [1][2] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][2] |

| Molecular Weight | 176.53 g/mol | [1][2] |

| Exact Mass | 175.9788832 Da | [1] |

| Appearance | Solid | [3] |

| Melting Point | 35°C | [3] |

| Boiling Point | 254.7°C at 760 mmHg | [3] |

| InChI | InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | [1] |

| SMILES | C1=C(C=NC(=C1[O-])F)Cl | [1] |

Synthesis and Mechanistic Insights

The synthesis of halogenated nitropyridines often involves multi-step sequences starting from more common pyridine precursors. A prevalent strategy for introducing a chlorine atom at the 2-position of a pyridine ring is through the conversion of a corresponding 2-hydroxypyridine (or its tautomeric form, pyridin-2-one).

Expert Rationale for Reagent Selection

The conversion of a pyridin-2-one to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. While several chlorinating agents exist (e.g., SOCl₂, (COCl)₂), phosphorus oxychloride (POCl₃), often used with phosphorus pentachloride (PCl₅), is particularly effective for this substrate class. The reaction proceeds via the formation of a chlorophosphate ester intermediate on the pyridone oxygen. This transforms the hydroxyl group into an excellent leaving group. The subsequent addition of a chloride ion (from PCl₅ or POCl₃ itself) at the 2-position proceeds via a nucleophilic addition-elimination mechanism, driving the formation of the thermodynamically stable aromatic product. Using PCl₅ in conjunction with POCl₃ ensures a high concentration of available nucleophilic chloride and aids in driving the reaction to completion.

Representative Synthetic Protocol: Chlorination of 2-fluoro-3-nitro-5-hydroxypyridine

This protocol describes a general and robust method for the synthesis of the target compound from its corresponding hydroxypyridine precursor. It is adapted from established procedures for similar heterocyclic systems.[4]

Step 1: Reaction Setup

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting material, 2-fluoro-3-nitro-5-hydroxypyridine (1.0 eq).

-

Under a gentle flow of nitrogen, add phosphorus oxychloride (POCl₃) (10 vol eq) to the flask. The mixture is stirred to form a slurry.

Step 2: Chlorination

-

While stirring, carefully and portion-wise add phosphorus pentachloride (PCl₅) (1.5 eq) to the mixture at room temperature. Note: This addition can be exothermic.

-

After the addition is complete, heat the reaction mixture to 60-80°C.

-

Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the excess phosphorus halides and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

Step 4: Purification

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 5% ethyl acetate in hexane) to afford the pure this compound.[4]

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a valuable building block for constructing complex molecules.[6]

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group, along with the halogens, highly activates the pyridine ring for SₙAr reactions. The fluorine atom at the C2 position is an excellent leaving group, often preferentially displaced by nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities.

-

Cross-Coupling Reactions: The chlorine atom at the C5 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental in drug development, as the resulting aniline derivative can be further functionalized to form amides, sulfonamides, or participate in other coupling reactions.[7]

These reactive sites have been exploited in the synthesis of numerous bioactive compounds, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This intermediate provides a ready scaffold for building molecules that can fit into the ATP-binding site of kinases.[6]

-

Antibacterial and Antifungal Agents: The pyridine moiety is a common feature in antimicrobial drugs. The ability to easily introduce various substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.[6][7]

-

Herbicides: In agrochemical science, this compound is a key building block for developing new herbicides, contributing to improved crop protection.[6]

Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep it away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid and Spills:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]

-

Skin: Wash off immediately with plenty of soap and water.[10] If irritation persists, seek medical advice.

-

Ingestion/Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[10][11]

-

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is expertly tailored for advanced organic synthesis. The distinct reactivity of its three functional groups provides chemists in pharmaceutical and agrochemical R&D with a versatile tool for creating novel and complex molecules. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is critical for its effective and safe utilization in the laboratory.

References

-

PubChem. This compound | C5H2ClFN2O2 | CID 12275768. [Link]

-

LookChem. 5-Chloro-3-fluoro-2-nitropyridine. [Link]

-

Jubilant Ingrevia. Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. [Link]

-

PubChem. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Navigating the Handling of 5-Chloro-2-fluoropyridine (CAS 1480-65-5). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

PubChem. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. [Link]

-

Jubilant Ingrevia. 5-Chloro-2-Nitropyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Fluoro-2-Hydroxy-3-Nitropyridine in Drug Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 5-Chloro-2-fluoropyridine in Modern Pharmaceutical Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60186-16-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound,60186-16-5-Amadis Chemical [amadischem.com]

- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(60186-16-5) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Chemical Landscape of 5-Chloro-2-fluoro-3-nitropyridine: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and novel material development, halogenated and nitrated pyridine derivatives are indispensable building blocks. Among these, 5-Chloro-2-fluoro-3-nitropyridine stands out as a versatile intermediate. However, its utility is matched by a significant hazard profile that demands a thorough understanding and meticulous handling. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere data recitation to explain the why behind the safety protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

Before delving into the hazards, a clear identification of the compound is paramount.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 60186-16-5 | [1] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |

| Molecular Weight | 176.53 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=C1[O-])F)Cl | [1] |

Understanding the physical state and solubility is crucial for anticipating its behavior in the laboratory, from storage to spill response. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data on similar compounds. It is expected to be a solid at room temperature.

Hazard Assessment: A Synthesis of Inferred and Known Risks

GHS Classification (Inferred)

The following GHS classification is inferred from the profile of the isomer 2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6), which shares the same empirical formula and functional groups, differing only in their substitution pattern.[2] This inference is a cornerstone of our safety protocol, adopting a conservative stance in the absence of direct data.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

This classification is strongly supported by the documented hazards of similar compounds like 5-Chloro-2-nitropyridine and 2-Chloro-5-nitropyridine, which are also classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4][5][6][7]

The Chemistry Behind the Hazards

-

Oral Toxicity (H302): The combination of a pyridine ring with electron-withdrawing nitro and halogen groups can interfere with fundamental biological pathways upon ingestion.

-

Skin and Eye Irritation (H315, H319): The electrophilic nature of the pyridine ring, enhanced by the nitro and fluoro substituents, makes it reactive towards biological nucleophiles found in skin and eye tissues, leading to irritation and potential damage.[5][7]

-

Respiratory Irritation (H335): As a fine solid or powder, the compound can be easily inhaled, causing irritation to the mucous membranes and upper respiratory tract.[3][6]

-

Reactivity and Stability: Nitropyridines are known for their reactivity.[3][8][9][10] The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. This inherent reactivity is the basis for its utility in synthesis but also a source of potential hazards. The compound should be considered stable under recommended storage conditions, but incompatible with strong oxidizing agents.[6]

-

Hazards of Fluorinated Compounds: The presence of fluorine introduces specific concerns. Metabolism of some fluorinated organic compounds can lead to the release of toxic fluoride ions, which can have systemic effects, including skeletal fluorosis with long-term exposure.[11][12][13] While this is a chronic concern, it underscores the need to minimize exposure.

Safe Handling and Engineering Controls: A Self-Validating Protocol

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure minimal exposure and risk.

Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14][15] Standard safety glasses are insufficient.

-

Skin Protection: A flame-retardant laboratory coat is required. Handle with chemical-resistant gloves (e.g., nitrile) that are inspected prior to use. Use proper glove removal technique to avoid skin contact.[14][15]

-

Respiratory Protection: All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[14]

Engineering Controls and Laboratory Practices

-

Ventilation: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Handling: Avoid generating dust. Use only outdoors or in a well-ventilated area.[7] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5] Store away from incompatible materials such as strong oxidizing agents.[6]

Caption: Standard workflow for safely handling solid this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14] |

| Skin Contact | Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][7][15] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |

Accidental Release Measures

The response to a spill depends on its scale.

-

Minor Spills:

-

Ensure adequate ventilation and wear full PPE.

-

Avoid dust formation.

-

Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Prevent entry of unnecessary and unprotected personnel.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Caption: Decision workflow for responding to a chemical spill.

Firefighting and Disposal Considerations

-

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Disposal: This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a proactive and informed approach to hazard management. By understanding the chemical principles behind its reactivity and toxicity, and by implementing robust, self-validating safety protocols, researchers can effectively mitigate risks. This guide provides the technical foundation for that practice, empowering scientists to navigate the complexities of this compound with confidence and safety.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(2), 299-302. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-145.

-

PubChem. 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. [Link]

-

Gill, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 965-968. [Link]

-

PubChem. 2-Chloro-3-fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(15), 9316-9382. [Link]

-

Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

-

New Jersey Department of Health. (1999). Hazard Summary: Fluorine. [Link]

Sources

- 1. This compound | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. nva.sikt.no [nva.sikt.no]

- 9. chempanda.com [chempanda.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

solubility of 5-Chloro-2-fluoro-3-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-3-nitropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including novel kinase inhibitors and other targeted therapeutics. Its successful use in multi-step synthetic routes is critically dependent on its solubility in organic solvents, which influences reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles governing its solubility, present a systematic approach for solvent selection, and detail robust experimental protocols for quantitative solubility determination. This document is intended for researchers, medicinal chemists, and process development scientists who handle this and structurally related compounds.

Introduction: The Strategic Importance of Solubility

In drug discovery and development, the solubility of a synthetic intermediate like this compound is not merely a physical constant; it is a critical process parameter. Inadequate solubility can lead to heterogeneous reaction mixtures, resulting in poor or inconsistent conversions. During workup and purification, solubility dictates the choice of extraction solvents and the efficiency of crystallization or chromatographic separation. Understanding the solubility profile of this highly functionalized pyridine derivative is therefore essential for developing scalable and reproducible synthetic processes.

The molecular structure of this compound—featuring a halogen-substituted, electron-deficient pyridine ring with a nitro group—presents a unique combination of polar and nonpolar characteristics. The nitro group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the chlorinated and fluorinated positions add to the molecule's electrophilicity and modulate its crystal lattice energy. These features suggest a complex solubility profile that requires empirical determination for any given solvent system.

Physicochemical Properties and Theoretical Solubility Considerations

To logically approach solvent selection, we must first consider the inherent properties of this compound.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₅H₂ClFN₂O₂ | - |

| Molecular Weight | 176.54 g/mol | Influences gravimetric calculations. |

| Appearance | Pale yellow to yellow crystalline solid | Solid state requires dissolution for reaction. |

| Melting Point | 49-53 °C | A relatively low melting point suggests that its crystal lattice energy is not excessively high, which can be favorable for dissolution. |

| Polarity | High | The presence of C-F, C-Cl, and NO₂ bonds, along with the pyridine nitrogen, creates significant dipole moments. This suggests higher solubility in polar solvents. |

The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the high polarity of this compound, it is anticipated to have greater solubility in polar solvents. However, the absence of hydrogen bond donors on the molecule means that its interactions with protic solvents (like alcohols) will differ from its interactions with aprotic solvents (like acetone or THF).

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for solubility testing.

Caption: Logical workflow for solvent selection.

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent. It is reliable, requires standard laboratory equipment, and provides thermodynamically accurate solubility data.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.00 mL) of the selected solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or the desired process temperature).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Record the mass of the filtered aliquot.

-

-

Analysis (Gravimetric Method):

-

The simplest method for quantification is gravimetric analysis.

-

Place the vial with the filtered aliquot in a vacuum oven at a mild temperature (e.g., 40 °C) until all the solvent has evaporated.

-

Weigh the vial containing the dry residue. The difference in mass gives the amount of dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Analysis (HPLC Method - Higher Accuracy):

-

For higher accuracy and to avoid issues with non-volatile impurities, an HPLC method is preferred.

-

Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a calibration curve by dissolving known masses of this compound in the mobile phase to create a series of standards of known concentration.

-

Inject the standards and the diluted sample onto the HPLC system.

-

The concentration of the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data for this exact compound is not widely published, we can predict a general solubility trend based on its structure and established chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Very High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. The absence of a strong hydrogen-bonding network in the solvent allows for easy accommodation of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can interact with the pyridine nitrogen and nitro group's oxygen atoms via hydrogen bonds. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may slightly lower the solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the C-Cl bond and the aromatic ring system. |

| Nonpolar Aromatic | Toluene | Low to Moderate | Pi-stacking interactions between toluene and the pyridine ring are possible, but the high polarity of the nitro and fluoro groups will limit solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | The significant mismatch in polarity between the solute and these solvents will result in very poor solvation and thus negligible solubility. |

Conclusion and Best Practices

The solubility of this compound is a critical parameter that must be empirically determined for any process in which it is used. A systematic approach, beginning with an analysis of its physicochemical properties and followed by a robust experimental protocol such as the shake-flask method, is essential for obtaining reliable data. We predict that polar aprotic solvents like DMSO, DMF, and acetone will be the most effective solvents for this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as halogenated nitroaromatics should be handled with care. The data generated from these studies will enable the development of more efficient, scalable, and reproducible synthetic routes for the advanced pharmaceutical intermediates derived from this versatile building block.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 519-525. [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-44). John Wiley & Sons, Ltd. [Link]

Spectroscopic Scrutiny of 5-Chloro-2-fluoro-3-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized pyridine ring, featuring chloro, fluoro, and nitro substituents, offers a versatile platform for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this guide emphasizes not just the data itself, but the rationale behind its interpretation, providing a framework for the structural elucidation of this and similar complex heterocyclic systems.

The molecular structure of this compound is presented below. The unique arrangement of its substituents gives rise to a distinct spectroscopic fingerprint that will be explored in detail in the subsequent sections.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring, influenced by the interplay of the electron-withdrawing nitro group and the inductive and mesomeric effects of the halogen substituents.

Experimental Protocol: NMR Data Acquisition

While specific experimental parameters can vary, a standard approach for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

Due to the absence of readily available experimental ¹H NMR data in public databases, the following chemical shifts have been predicted using the NMRDB online prediction tool, which utilizes a combination of algorithms to estimate spectral properties.[1][2]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.35 | d | ~3 |

| H-6 | 8.70 | d | ~3 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

Chemical Shifts: The predicted downfield chemical shifts (8.35 and 8.70 ppm) are consistent with protons on an electron-deficient pyridine ring. The strong electron-withdrawing nature of the nitro group and the halogens deshields the ring protons, shifting their resonances to higher frequencies compared to unsubstituted pyridine.

-

Multiplicity: The two protons (H-4 and H-6) are predicted to appear as doublets due to coupling with each other. The meta-coupling (⁴J) between H-4 and H-6 is expected to be small, in the range of 2-3 Hz.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts, obtained from NMRDB, are presented below.[1][3]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155.0 |

| C-3 | 138.0 |

| C-4 | 125.0 |

| C-5 | 140.0 |

| C-6 | 115.0 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the electronic effects of the substituents.

-

C-2 and C-6: The carbons directly attached to the electronegative fluorine (C-2) and the nitrogen of the pyridine ring (C-6) are expected to be significantly influenced. The predicted chemical shift of C-2 is downfield due to the strong deshielding effect of the attached fluorine atom.

-

C-3 and C-5: The carbons bearing the nitro group (C-3) and the chlorine atom (C-5) are also predicted to be downfield due to the electron-withdrawing nature of these substituents.

-

C-4: The carbon at position 4 is predicted to have the most upfield chemical shift among the ring carbons, as it is less directly influenced by the electron-withdrawing groups compared to the other positions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-halogen bonds.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the interferogram. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental contributions.

Expected Characteristic IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected.[4][5][6][7][8]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group |

| 1600 - 1400 | C=C and C=N Stretching | Aromatic Pyridine Ring |

| 1400 - 1000 | C-F Stretch | Carbon-Fluorine Bond |

| 800 - 600 | C-Cl Stretch | Carbon-Chlorine Bond |

| ~3100 | Aromatic C-H Stretch | Pyridine Ring |

Interpretation of the IR Spectrum

-

Nitro Group: The most prominent features in the IR spectrum are expected to be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[9] The presence of two intense bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of the nitro functionality.

-

Aromatic Ring: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

-

Carbon-Halogen Bonds: The C-F stretching vibration typically appears in the 1400-1000 cm⁻¹ region. The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

-

C-H Stretch: A weak to medium intensity band around 3100 cm⁻¹ is expected for the aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 176.53 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 will be observed with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A plausible fragmentation pathway is proposed below.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 176, with a smaller M+2 peak at m/z 178 due to the ³⁷Cl isotope.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a fragment ion at m/z 130/132 ([C₅H₂ClFN]⁺˙).

-

Loss of Cl: The loss of a chlorine radical (Cl˙) from the molecular ion would lead to a fragment at m/z 141 ([C₅H₂FN₂O₂]⁺).

-

Other Fragmentations: Further fragmentation of these primary ions can occur, leading to smaller fragments. For example, the ion at m/z 130/132 could lose a molecule of HCN to give a fragment at m/z 103/105.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR data, in conjunction with the characteristic IR absorption bands and a plausible mass spectrometry fragmentation pathway, offers a robust framework for the structural confirmation and quality control of this important synthetic building block. The principles of spectroscopic interpretation outlined here can be extended to the analysis of other complex heterocyclic molecules, aiding researchers in their drug discovery and development endeavors. It is important to note that while predicted data provides a valuable starting point, experimental verification is always the gold standard in structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link][6]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link][11][12]

-

University of Colorado Boulder. Infrared Spectroscopy Table. [Link][7]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link][15]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][9]

-

PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. [Link][17]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link][8]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link][19]

-

Michigan State University. Infrared Spectroscopy. [Link][20]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link][22]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link][23]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link][28]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link][29]

-

Corin Wagen. Computational NMR Prediction: A Microreview. [Link][30]

-

PubMed. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5). [Link][31]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link][32]

-

PubMed. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. [Link][33]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. PROSPRE [prospre.ca]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Download NMR Predict - Mestrelab [mestrelab.com]

- 14. app.nmrium.com [app.nmrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 17. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. 60186-16-5 | this compound - Capot Chemical [capotchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 24. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

- 25. Visualizer loader [nmrdb.org]

- 26. CASCADE [nova.chem.colostate.edu]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 28. youtube.com [youtube.com]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 31. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Chloro-2-fluoro-3-nitropyridine in Modern Pharmaceutical Synthesis: A Technical Guide

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-3-nitropyridine is a pivotal pharmaceutical intermediate, distinguished by its unique trifunctionalized pyridine core. This arrangement of chloro, fluoro, and nitro substituents provides a versatile platform for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This in-depth technical guide elucidates the core chemical principles that underpin the utility of this intermediate, providing a comprehensive overview of its synthesis, reactivity, and strategic application in the development of novel therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile building block for accelerated drug discovery and development.

Introduction: The Architectural Advantage of a Trifunctionalized Pyridine Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. This compound (Figure 1) represents a highly strategic starting material due to the specific arrangement of its functional groups, each playing a distinct and crucial role in synthetic transformations.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[2] The presence of two distinct halogen atoms, chlorine and fluorine, at positions 5 and 2 respectively, offers orthogonal reactivity, allowing for selective and sequential displacement. This controlled, stepwise introduction of functionalities is a cornerstone of efficient and convergent synthetic strategies in modern drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | [3] |

| Molecular Weight | 176.53 g/mol | [3] |

| CAS Number | 60186-16-5 | [3] |

| Appearance | Solid (Typical) | |

| XLogP3 | 1.7 | [3] |

Synthesis of this compound: A Procedural Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be conceptually understood by examining the preparation of structurally similar compounds. The general strategy involves the sequential introduction of the nitro and halogen substituents onto a pyridine precursor.

One plausible synthetic route involves the nitration of a suitable chlorofluoropyridine precursor. For instance, the synthesis of the related compound, 2-chloro-3-fluoro-5-nitropyridine, starts from 3-fluoro-5-nitropyridin-2-ol, which is then chlorinated using a mixture of phosphorus pentachloride and phosphorus oxychloride.[4]

A generalized procedure for a similar chlorination step is as follows:

Experimental Protocol: Chlorination of a Hydroxynitropyridine

-

To a stirred solution of the hydroxynitropyridine precursor (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at a controlled temperature (e.g., 60 °C).[4]

-

Maintain the reaction mixture at this temperature for several hours (e.g., 10 hours), monitoring the reaction progress by a suitable analytical method such as TLC or LC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired chloronitropyridine.[4]

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This electronic landscape makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[2] The stability of this intermediate is crucial in determining the rate of the reaction. The nitro group, particularly when positioned ortho or para to the leaving group, can effectively delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Caption: Generalized workflow for SNAr on this compound.

In the case of this compound, the fluorine atom at the 2-position and the chlorine atom at the 5-position are both potential leaving groups. Generally, in SNAr reactions on halogenated pyridines, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This differential reactivity allows for the selective displacement of the fluorine atom over the chlorine atom under carefully controlled conditions.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The strategic utility of this compound is exemplified in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] A notable example is the synthesis of (S)-methyl(1-((4-(3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate, a potent kinase inhibitor.

The synthesis of this complex molecule involves a multi-step sequence where a derivative of this compound serves as a key building block. The synthetic strategy hinges on the sequential functionalization of the pyridine ring.

Synthetic Strategy Overview

-

Reduction of the Nitro Group: The synthesis commences with the reduction of the nitro group of this compound to an amino group, yielding 3-amino-5-chloro-2-fluoropyridine. This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.[6]

-

Suzuki-Miyaura Coupling: The resulting aminopyridine derivative can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the introduction of a pyrazole moiety at the 3-position of the pyridine ring.[7]

-

Further Functionalization: Subsequent steps would involve the elaboration of the pyrazole and pyrimidine rings, and the introduction of the sulfonamide and carbamate functionalities to complete the synthesis of the final API.

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Experimental Protocol: Reduction of a Nitropyridine

The following is a generalized protocol for the reduction of a nitropyridine to the corresponding aminopyridine using tin(II) chloride, a common method in organic synthesis.

-

In a round-bottom flask, dissolve the nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminopyridine.

-

Purify the product by column chromatography or recrystallization if necessary.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique trifunctionalized structure allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures. The ability to perform regioselective nucleophilic aromatic substitution, followed by further functionalization through cross-coupling and other reactions, makes it an ideal starting material for the synthesis of a wide range of APIs, particularly in the field of oncology. As the demand for novel and more effective therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the pace of drug discovery and development. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this and related intermediates, as well as their application in the synthesis of an even broader range of biologically active molecules.

References

Sources

- 1. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]

- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

stability and storage conditions for 5-Chloro-2-fluoro-3-nitropyridine

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-fluoro-3-nitropyridine

This guide provides a detailed examination of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No. 60186-16-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical pharmaceutical intermediate.

Introduction: The Significance of a Highly Reactive Intermediate

This compound is a pivotal building block in modern medicinal chemistry. Its utility stems from the strategic arrangement of its functional groups: a pyridine core, a highly reactive fluorine atom at the 2-position, a chloro group at the 5-position, and an electron-withdrawing nitro group at the 3-position. This configuration makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex, substituted pyridine derivatives essential for active pharmaceutical ingredients (APIs).[2]